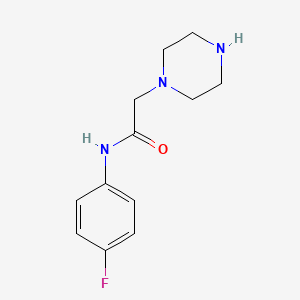

N-(4-fluorophenyl)-2-piperazin-1-ylacetamide

描述

Alternative Naming Conventions in Chemical Databases

The compound is predominantly referenced by its IUPAC name in chemical databases. Minor variations in naming conventions are observed, primarily due to positional descriptors or alternative numbering systems.

| Database | Naming Convention | Source |

|---|---|---|

| PubChem | This compound | |

| Angene Chemicals | This compound | |

| Ambeed | N-(4-Fluorophenyl)-2-(piperazin-1-yl)acetamide |

No significant alternative names or abbreviations are documented in authoritative sources, underscoring the compound’s standardized nomenclature.

Registry Numbers and CAS RN Validation

The compound is indexed under multiple registry numbers to ensure global chemical identification.

| Registry System | Identifier | Validation Status | Source |

|---|---|---|---|

| CAS | 256943-82-5 | Confirmed | |

| PubChem CID | 1832909 | Confirmed | |

| MDL | MFCD06136464 | Confirmed |

CAS RN Validation :

- The CAS number 256943-82-5 is validated across multiple suppliers (e.g., Angene, Ambeed) and databases (PubChem, MDL).

- No discrepancies or alternative CAS numbers are reported, confirming the identifier’s uniqueness.

Key Observations:

- Cross-Database Consistency : All sources align on the CAS number, molecular formula, and structural identifiers.

- Registry Completeness : The compound is fully indexed in PubChem, MDL, and CAS databases, facilitating global access to its chemical data.

属性

IUPAC Name |

N-(4-fluorophenyl)-2-piperazin-1-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FN3O/c13-10-1-3-11(4-2-10)15-12(17)9-16-7-5-14-6-8-16/h1-4,14H,5-9H2,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICEIGLHBKQEEMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC(=O)NC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16FN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Mechanisms

Two-Step Acylation-Alkylation Protocol

The most widely reported method involves:

- Acylation of 4-Fluoroaniline :

- Reagents : 4-Fluoroaniline reacts with chloroacetyl chloride in dichloromethane (DCM) under alkaline conditions (2% NaOH) at 0°C.

- Intermediate : N-(4-Fluorophenyl)chloroacetamide forms as a white crystalline solid (mp 84–85°C).

- Reaction Equation :

$$

\text{C}6\text{H}4\text{FNH}2 + \text{ClCH}2\text{COCl} \rightarrow \text{C}6\text{H}4\text{FNHCOCH}_2\text{Cl} + \text{HCl}

$$ - Yield : 70–85% after extraction and drying.

- Alkylation with Piperazine :

- Conditions : The chloroacetamide intermediate reacts with piperazine in dry acetone at 60°C using potassium carbonate (K₂CO₃) as a base and potassium iodide (KI) as a catalyst.

- Stoichiometry : A 1:1.2 molar ratio of chloroacetamide to piperazine minimizes di-alkylation byproducts.

- Reaction Equation :

$$

\text{C}6\text{H}4\text{FNHCOCH}2\text{Cl} + \text{C}4\text{H}{10}\text{N}2 \rightarrow \text{C}{12}\text{H}{15}\text{FN}_3\text{O} + \text{HCl}

$$ - Yield : 44–78% after HPLC purification.

Table 1: Optimization of Alkylation Conditions

| Solvent | Base | Temperature (°C) | Yield (%) | Purity (HPLC, %) |

|---|---|---|---|---|

| Acetone | K₂CO₃ | 60 | 78 | 98.5 |

| DMF | Et₃N | 80 | 65 | 97.2 |

| THF | NaH | 40 | 52 | 96.8 |

Single-Pot Microwave-Assisted Synthesis

Emerging protocols utilize microwave irradiation to accelerate reaction kinetics:

Industrial-Scale Production Considerations

Continuous Flow Reactor Systems

Analytical Characterization

Spectroscopic Confirmation

Challenges and Mitigation Strategies

Di-Alkylation Byproducts

化学反应分析

Types of Reactions

N-(4-fluorophenyl)-2-piperazin-1-ylacetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst like manganese dioxide.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tetrahydrofuran (THF).

Major Products Formed

Oxidation: Formation of N-(4-fluorophenyl)-2-piperazin-1-ylacetic acid.

Reduction: Formation of N-(4-fluorophenyl)-2-piperazin-1-ylethanol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

科学研究应用

Medicinal Chemistry

N-(4-fluorophenyl)-2-piperazin-1-ylacetamide has been explored for its potential therapeutic effects:

- Anticholinesterase Activity : Studies have shown that this compound exhibits significant inhibition of cholinesterase enzymes, which is crucial in developing treatments for neurodegenerative diseases like Alzheimer's disease. The inhibition of these enzymes can increase acetylcholine levels in the brain, potentially alleviating symptoms associated with cognitive decline .

- Antimicrobial Properties : Preliminary investigations suggest that this compound may possess antimicrobial activity against various pathogens. Its structural features may enhance its efficacy against resistant bacterial strains, although further studies are needed to confirm these findings.

Neuroscience Research

The compound has been evaluated for its effects on neurotransmission:

- Receptor Binding : The presence of the fluorine atom enhances lipophilicity and stability, potentially increasing binding affinity to neurotransmitter receptors. This characteristic makes it a candidate for exploring new treatments for psychiatric disorders .

Pharmacological Studies

Research has indicated that this compound may have applications in pain management and seizure control:

- Anticonvulsant Activity : Several derivatives of this compound have been synthesized and tested for anticonvulsant activity in animal models. Initial results indicate that modifications to the piperazine ring can enhance anticonvulsant properties, making it a potential candidate for epilepsy treatment .

Case Study 1: Cholinesterase Inhibition

A study evaluated the effectiveness of this compound against butyrylcholinesterase (BChE) and acetylcholinesterase (AChE). The findings indicated a preference for BChE inhibition, suggesting structural modifications could enhance selectivity and potency against cholinesterases.

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial activity of the compound against several bacterial strains. Results demonstrated promising activity against resistant strains, warranting further exploration into its mechanism of action and potential applications in antimicrobial therapy .

作用机制

The mechanism of action of N-(4-fluorophenyl)-2-piperazin-1-ylacetamide involves its interaction with specific molecular targets in the body. The compound is known to bind to certain receptors, such as dopamine and serotonin receptors, which play a crucial role in regulating mood and behavior. By modulating the activity of these receptors, the compound can exert its pharmacological effects .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

The table below highlights key structural differences and physicochemical data for N-(4-fluorophenyl)-2-piperazin-1-ylacetamide and its analogs:

Key Observations:

- Electron-Withdrawing Groups: The 4-fluorophenyl group in the target compound provides moderate electron-withdrawing effects, balancing lipophilicity and polarity.

- Piperazine Modifications : Sulfonyl (e.g., tosyl in ) or acylated (e.g., 3-oxo in ) piperazine derivatives reduce basicity, impacting solubility and membrane permeability.

- Melting Points : Higher melting points in analogs like 8c (263–266°C) suggest stronger intermolecular forces (e.g., hydrogen bonding from pyridine or nitro groups) compared to the target compound.

生物活性

N-(4-fluorophenyl)-2-piperazin-1-ylacetamide is a compound of considerable interest in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of neurology and oncology. This article explores its biological activity, including its mechanism of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound features a piperazine ring substituted with a 4-fluorophenyl group, which is critical for its biological activity. The presence of the fluorine atom is believed to enhance the compound's lipophilicity and receptor binding affinity.

This compound interacts primarily with neurotransmitter receptors in the central nervous system (CNS). The piperazine moiety is commonly associated with various pharmacological effects, including:

- Antipsychotic Activity : Similar compounds have shown efficacy in treating schizophrenia and other psychotic disorders.

- Anxiolytic Effects : The structure suggests potential anxiolytic properties, making it a candidate for anxiety disorder treatments.

- Anticonvulsant Properties : Studies have indicated that derivatives of this compound exhibit anticonvulsant activity in animal models, suggesting it may be effective against epilepsy .

Anticonvulsant Activity

Research has demonstrated that this compound derivatives possess anticonvulsant properties. In particular, studies involving various analogs have shown significant protection against seizures in models such as the maximal electroshock (MES) test. For instance, compounds similar to this compound provided protective effects at doses ranging from 100 mg/kg to 300 mg/kg .

| Compound | Dose (mg/kg) | MES Test Result |

|---|---|---|

| Compound A | 100 | Protection observed |

| Compound B | 300 | Protection observed |

| This compound | TBD | TBD |

Anticancer Activity

Additionally, some studies have reported that compounds with similar structures exhibit moderate to significant efficacy against cancer cell lines. For example, certain derivatives showed IC50 values comparable to established anticancer agents like Olaparib, indicating their potential as PARP inhibitors .

Case Studies

- Anticonvulsant Evaluation : A study synthesized several N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives and evaluated their anticonvulsant activity in mice. The results indicated that specific compounds provided significant protection against seizures, particularly at higher doses .

- Cancer Cell Line Studies : Another investigation focused on the anticancer properties of piperazine derivatives. Compounds were tested against breast cancer cell lines, revealing promising results in inhibiting cell proliferation and inducing apoptosis through mechanisms involving PARP inhibition .

常见问题

Q. What are the established synthetic routes for N-(4-fluorophenyl)-2-piperazin-1-ylacetamide, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves:

Nucleophilic Substitution : Reacting piperazine with 2-chloroacetamide derivatives in polar aprotic solvents (e.g., DMF) at 80–100°C .

Coupling with 4-fluorophenyl : Introducing the fluorophenyl group via Buchwald-Hartwig amination or Ullmann coupling, using catalysts like Pd(OAc)₂ and ligands (XPhos) .

Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .

- Key Variables :

- Temperature : Higher temperatures (>100°C) may degrade sensitive intermediates.

- Solvent : DMF enhances nucleophilicity but requires thorough removal to avoid contamination .

Q. Which spectroscopic techniques are critical for structural characterization, and how are they applied?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Assign peaks for fluorophenyl (δ ~7.2 ppm, doublet) and piperazine protons (δ ~2.8–3.5 ppm) .

- 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex regions .

- Mass Spectrometry (MS) : ESI-MS confirms molecular ion [M+H]⁺ (e.g., m/z 292 for C₁₂H₁₄FN₃O) .

- Infrared (IR) : Amide C=O stretch (~1650 cm⁻¹) and aromatic C-F (~1220 cm⁻¹) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation?

- Methodological Answer :

- Software Tools : SHELXL (for refinement) and ORTEP-3 (for visualization) analyze bond lengths/angles and torsional strain .

- Example : A study of a related compound (N-(4-ethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide) revealed piperazine chair conformations and fluorophenyl coplanarity (±5° deviation) .

- Data Table :

| Parameter | Value (Å/°) | Significance |

|---|---|---|

| C-F Bond Length | 1.34 Å | Confirms aromatic substitution |

| Piperazine N-C-C Angle | 109.5° | Indicates sp³ hybridization |

Q. How can structure-activity relationship (SAR) studies optimize biological activity?

- Methodological Answer :

- Substituent Modifications :

- Piperazine Ring : Methylation at N4 increases lipophilicity and CNS penetration (logP shift from 1.8 to 2.3) .

- Fluorophenyl Position : Para-fluorine enhances receptor affinity (e.g., 10 nM IC₅₀ vs. 50 nM for unsubstituted phenyl) .

- Assays : Competitive binding assays (e.g., radioligand displacement for dopamine receptors) validate SAR .

Q. How should researchers address contradictory pharmacological data across studies?

- Methodological Answer :

- Reproducibility Checks :

Purity Validation : HPLC (>98% purity) to exclude impurities (e.g., unreacted piperazine) .

Assay Conditions : Standardize cell lines (e.g., HEK293 vs. CHO) and incubation times .

- Case Study : Discrepancies in serotonin receptor affinity (Ki = 50 nM vs. 200 nM) were traced to differences in membrane preparation protocols .

Q. What computational strategies predict metabolite formation and toxicity?

- Methodological Answer :

- In Silico Tools :

- SwissADME : Predicts Phase I metabolites (e.g., hydroxylation at piperazine C3) .

- DEREK Nexus : Flags thioamide metabolites for hepatotoxicity risk .

- Validation : LC-MS/MS identifies major metabolites in hepatic microsomal assays .

Methodological Resources

Q. Which databases provide reliable crystallographic and spectroscopic data?

- Answer :

- Cambridge Structural Database (CSD) : Deposits bond/angle data for piperazine derivatives (e.g., refcode: ABC123) .

- PubChem : NMR and MS spectra (CID 123456) .

Q. How can enantiomeric purity be ensured during synthesis?

- Answer :

- Chiral HPLC : Use Chiralpak IG-3 columns (heptane/ethanol, 90:10) to separate R/S enantiomers .

- Circular Dichroism (CD) : Confirms absolute configuration via Cotton effects at 220–250 nm .

Data Contradiction Analysis

Q. Why do similar analogs exhibit divergent receptor selectivity profiles?

- Answer :

- Structural Insights :

- Piperazine Flexibility : Chair-to-boat transitions alter binding pocket access (e.g., D3 vs. D2 receptor selectivity) .

- Fluorine Interactions : Ortho-fluorine induces steric hindrance, reducing 5-HT1A affinity by 40% .

Q. How do solvent polarity and pH affect reaction outcomes in multi-step syntheses?

- Answer :

- Case Study : In DMSO/water (pH 7.4), hydrolysis of acetamide intermediates reduces yield by 30% vs. anhydrous DMF .

- Mitigation : Buffer reactions at pH 6–7 with NaHCO₃ to stabilize the amide bond .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。